molecular formula C19H21ClN4O2S B2721873 5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 893904-10-4

5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2721873
CAS No.: 893904-10-4
M. Wt: 404.91
InChI Key: ZSTXGKCZRPDXPV-UHFFFAOYSA-N
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Description

5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a methylsulfanyl group in its structure contributes to its unique chemical properties and reactivity.

Scientific Research Applications

5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

    Target of Action

    Pyrimido[4,5-d]pyrimidines are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . They have been found to inhibit various kinases, including phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

    Mode of Action

    As kinase inhibitors, these compounds likely interact with the ATP-binding site of these enzymes, preventing the transfer of phosphate groups and thus inhibiting the enzymes’ activity .

    Biochemical Pathways

    The inhibition of these kinases can affect multiple biochemical pathways, including cell proliferation, inflammation, and various signaling pathways .

    Pharmacokinetics

    The ADME properties of specific pyrimido[4,5-d]pyrimidines can vary widely and would depend on the specific substituents present on the compound .

    Result of Action

    The inhibition of the aforementioned kinases can lead to various cellular effects, including reduced cell proliferation, modulation of inflammatory responses, and altered cell signaling .

    Action Environment

    The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-d]pyrimidine derivatives typically involves the cyclization of 5-acetyl-4-aminopyrimidines. Two main routes have been proposed for the synthesis of these compounds:

Industrial Production Methods

Industrial production methods for pyrimido[4,5-d]pyrimidine derivatives often involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and methylsulfanyl groups enhances its reactivity and potential for diverse biological activities compared to other pyrimido[4,5-d]pyrimidine derivatives.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2S/c1-11(2)9-14-21-16-15(18(25)24(4)19(26)23(16)3)17(22-14)27-10-12-5-7-13(20)8-6-12/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTXGKCZRPDXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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